molecular formula C7H3ClF3NO2 B1587013 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 80194-68-9

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No. B1587013
CAS RN: 80194-68-9
M. Wt: 225.55 g/mol
InChI Key: HXRMCZBDTDCCOP-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, also known as 3-CATPC, is a novel compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water, methanol, and other organic solvents. 3-CATPC has been studied for its potential use in the synthesis of drugs and other compounds, as well as its potential biological applications.

Scientific Research Applications

  • Application Summary : “3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid” is a chemical compound used as an intermediate in the synthesis of other complex organic compounds . It’s often used in the pharmaceutical industry and in research laboratories.
    • Application Summary : Trifluoromethylpyridines, including “3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid”, are used as key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
    • Methods of Application : These compounds are typically incorporated into pesticides and applied to crops. The specific methods of application can vary greatly depending on the specific pesticide formulation and the type of crop being treated .
    • Results or Outcomes : The primary outcome of using these compounds in agrochemicals is the successful protection of crops from pests. The effectiveness of the pesticide would be measured by various methods such as crop yield and pest mortality rates .
    • Application Summary : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Methods of Application : These compounds are typically used as intermediates in the synthesis of pharmaceuticals. The specific methods of application can vary greatly depending on the specific synthesis pathway being used .
    • Results or Outcomes : The primary outcome of using these compounds in pharmaceutical research would be the successful synthesis of the desired pharmaceutical product. The effectiveness of the synthesis would be measured by various methods such as yield, purity, and the physical and chemical properties of the synthesized compound .
    • Application Summary : This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used .
    • Results or Outcomes : The primary outcome of using this compound would be the successful synthesis of the desired end product .
    • Application Summary : This compound can be used in the synthesis of metal-organic frameworks (MOFs) .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used .
    • Results or Outcomes : The primary outcome of using this compound would be the successful synthesis of the desired MOFs .
    • Application Summary : This compound can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used .
    • Results or Outcomes : The primary outcome of using this compound would be the successful synthesis of the desired methiodide salts .
    • Application Summary : This compound is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used .
    • Results or Outcomes : The primary outcome of using this compound would be the successful synthesis of the desired BACE inhibitors .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRMCZBDTDCCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001096
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

CAS RN

80194-68-9, 80194-18-9
Record name 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080194689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87OR96929T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

423 g of 3-chloro-5-trifluoromethyl-2-pyridinecarboxylic acid ethyl ester (Example P2) is placed in a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at below 35° C. After 3 hours, the mixture is washed twice with dichloromethane and then rendered acidic with excess concentrated hydrochloric acid while cooling with an ice-bath. The resulting slurry is filtered, washed with water and dried in vacuo. 318 g of the desired product are obtained in the form of a white solid having a melting point of 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

423 g of ethyl 3-chloro-5-trifluoromethyl-2-pyridinecarboxylate (Example H2) is initially introduced into a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at a temperature below 35° C. After 3 hours, the mixture is washed twice with methylene chloride and then rendered acid with an excess of concentrated hydrochloric acid, while cooling in an ice-bath. The slurry formed is filtered and the solid is washed with water and dried in vacuo. 318 g of the desired product are obtained as a white solid of melting point 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
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3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
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Citations

For This Compound
37
Citations
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
R Crettaz, J Waser, Y Bessard - Organic process research & …, 2001 - ACS Publications
2,3-Dichloropyridines undergo a mono- or a dicarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, affording selectively either alkyl 3-chloropyridine-…
Number of citations: 19 pubs.acs.org
R Machauer, R Lueoend, K Hurth… - Journal of Medicinal …, 2021 - ACS Publications
… Herein, we describe the steps leading to the discovery of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]…
Number of citations: 15 pubs.acs.org
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
Fluopicolide is a new active substance for which in accordance with Article 6 (2) of Council Directive 91/414/EEC 2 the United Kingdom received an application from Bayer for inclusion …
Number of citations: 0 efsa.onlinelibrary.wiley.com
DB McGregor, R Solecki - apps.who.int
Fluopicolide is the International Organization for Standardization (ISO)–approved common name for 2, 6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl] methyl] benzamide (…
Number of citations: 0 apps.who.int
A Gulkowska, IJ Buerge, T Poiger - Analytical and bioanalytical chemistry, 2014 - Springer
… [22] reported the presence of a fluopicolide metabolite (3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid) in a single sample of urban runoff. Boscalid has been found in Europe in …
Number of citations: 38 link.springer.com
T Xu, X Feng, L Pan, J Jing, H Zhang - RSC advances, 2018 - pubs.rsc.org
The residue behavior of fluopicolide, cyazofamid and their metabolites (M-01, M-02 and CCIM) was evaluated in open field conditions. The dissipation and terminal residue of these five …
Number of citations: 11 pubs.rsc.org
G Manikrao, S Mohapatra - International Journal of Environmental …, 2016 - Taylor & Francis
… The aerobic degradation of fluopicolide in soil occurred via oxidative cleavage to produce metabolite, 2,6-dichlorobenzamide and 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid …
Number of citations: 6 www.tandfonline.com
EFSA (European Food Safety Authority)… - EFSA …, 2019 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant Landesanstalt fuer Landwirtschaft und Gartenbau Sachsen‐Anhalt submitted a request to the competent …
Number of citations: 9 efsa.onlinelibrary.wiley.com

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